molecular formula C13H8F4O2 B6384035 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-27-5

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384035
CAS RN: 1261952-27-5
M. Wt: 272.19 g/mol
InChI Key: FXTXOXLLTUZPQX-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol (5-FHTP) is a synthetically produced compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 272.3 g/mol, and its chemical formula is C10H7F4O2. 5-FHTP has a melting point of 128-130°C and a boiling point of 230-232°C. It is a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used in the synthesis of monomers, polymers, and other materials. In addition, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It is believed to act by scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have protective effects against oxidative stress, and it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments is its high purity (95%). It is also relatively easy to synthesize, and it is stable in aqueous solutions. However, one of the limitations of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is its low solubility in organic solvents.

Future Directions

The potential applications of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% are still being explored. Some of the potential future directions for research include studying its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be conducted on its anti-cancer properties and its ability to protect against oxidative stress. Other potential future directions include studying its effects on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to explore the potential therapeutic uses of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%.

Synthesis Methods

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by the reaction of 3-trifluoromethylphenol and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete in approximately 1 hour and yields a product with a purity of 95%.

properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-11-5-7(1-2-12(11)19)8-3-9(13(15,16)17)6-10(18)4-8/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTXOXLLTUZPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686560
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol

CAS RN

1261952-27-5
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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